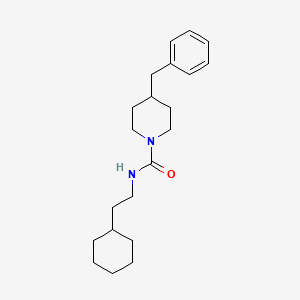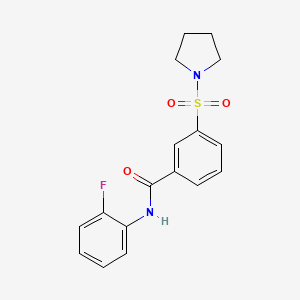![molecular formula C13H10Cl2N2O3S B5810903 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide, also known as DASB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DASB is a selective serotonin transporter (SERT) ligand and is used to study the distribution and function of SERT in the brain.
作用機序
4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide binds selectively to the SERT protein and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in serotonin concentration in the synaptic cleft, which can activate postsynaptic serotonin receptors. The mechanism of action of 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide is similar to that of selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, which are commonly used as antidepressants.
Biochemical and Physiological Effects
4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide has been shown to have a high affinity for SERT in the brain and can be used to quantify SERT density and occupancy. PET imaging with 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide has been used to study the effects of various drugs and diseases on SERT function in the brain. 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide has also been used to study the relationship between SERT function and mood disorders such as depression and anxiety.
実験室実験の利点と制限
4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a highly selective ligand for SERT and can be labeled with a radioactive isotope for PET imaging. 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide has been extensively studied and validated for SERT imaging in humans and animals. However, there are some limitations to using 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide in lab experiments. The synthesis of 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide is complex and requires specialized equipment and expertise. PET imaging with 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide is expensive and requires access to a PET scanner. Additionally, 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide has a relatively short half-life, which limits the duration of PET imaging studies.
将来の方向性
There are several future directions for research with 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide. One area of interest is the use of 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide to study the effects of chronic stress on SERT function in the brain. Another area of interest is the development of new PET tracers for imaging other neurotransmitter transporters in the brain. Finally, there is ongoing research into the development of new drugs that target SERT for the treatment of mood disorders.
合成法
The synthesis of 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide.
科学的研究の応用
4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide is primarily used in research to study the distribution and function of SERT in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide is a selective ligand for SERT and can be labeled with a radioactive isotope such as carbon-11 or fluorine-18 to create a positron emission tomography (PET) tracer. PET imaging with 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide can be used to visualize the distribution and function of SERT in the brain in vivo.
特性
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-9-3-6-11(15)12(7-9)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNZGGBCQROPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-Dichlorophenyl)sulfonyl]amino}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5810843.png)
![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)
![N'-(2,3-dimethoxybenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5810860.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5810863.png)
![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)

![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)